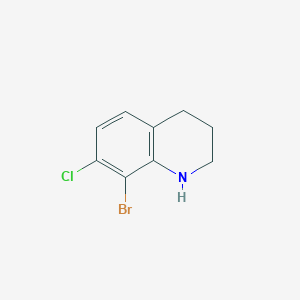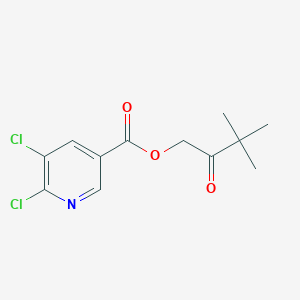
3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C12H13Cl2NO3 and a molecular weight of 290.14 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with two chlorine atoms and a carboxylate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloropyridine-3-carboxylic acid with 3,3-dimethyl-2-oxobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloropyridine-4-carboxylate
- 5,6-Dichloronicotinic acid
- 3,3-Dimethyl-2-oxobutyl 5-chloropyridine-3-carboxylate
Uniqueness
3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of both 3,3-dimethyl-2-oxobutyl and 5,6-dichloropyridine moieties in its structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C12H13Cl2NO3 |
|---|---|
Peso molecular |
290.14 g/mol |
Nombre IUPAC |
(3,3-dimethyl-2-oxobutyl) 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-12(2,3)9(16)6-18-11(17)7-4-8(13)10(14)15-5-7/h4-5H,6H2,1-3H3 |
Clave InChI |
SMMITHOAYVUSJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)COC(=O)C1=CC(=C(N=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



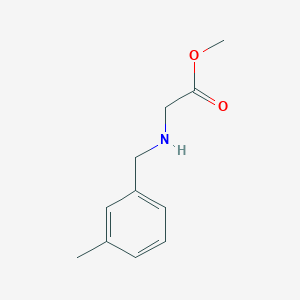

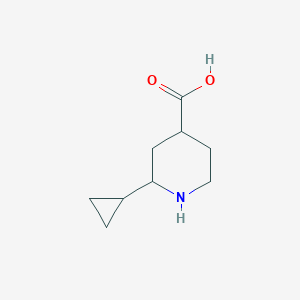
![((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride](/img/structure/B13548836.png)
![2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine](/img/structure/B13548849.png)
![Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13548855.png)

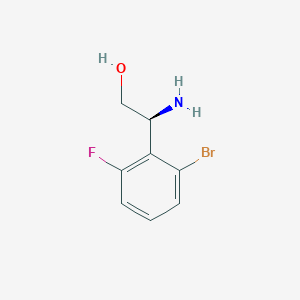

![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)

